(4-Acetyl-2-methyl-piperazin-1-yl)-acetic acid

CAS No.:

Cat. No.: VC13478563

Molecular Formula: C9H16N2O3

Molecular Weight: 200.23 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H16N2O3 |

|---|---|

| Molecular Weight | 200.23 g/mol |

| IUPAC Name | 2-(4-acetyl-2-methylpiperazin-1-yl)acetic acid |

| Standard InChI | InChI=1S/C9H16N2O3/c1-7-5-11(8(2)12)4-3-10(7)6-9(13)14/h7H,3-6H2,1-2H3,(H,13,14) |

| Standard InChI Key | WIMOTGCTFZPNQI-UHFFFAOYSA-N |

| SMILES | CC1CN(CCN1CC(=O)O)C(=O)C |

| Canonical SMILES | CC1CN(CCN1CC(=O)O)C(=O)C |

Introduction

Structural and Physicochemical Properties

Molecular Architecture

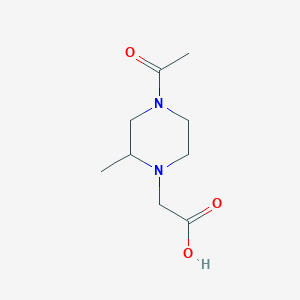

The compound’s structure (Figure 1) comprises:

-

A piperazine ring (six-membered diamine) with:

-

A methyl group at position 2.

-

An acetyl group (-COCH₃) at position 4.

-

-

An acetic acid (-CH₂COOH) substituent at the nitrogen atom of position 1.

Molecular Formula: C₁₀H₁₇N₃O₃

Molecular Weight: 227.26 g/mol (calculated).

Physicochemical Data

While direct data for this compound is limited, analogous piperazine-acetic acid derivatives provide insights :

The acetyl group enhances lipophilicity compared to unsubstituted piperazines, potentially improving membrane permeability .

Synthesis and Chemical Reactivity

Step 1: Formation of 2-Methylpiperazine

Piperazine is alkylated at position 2 using methyl iodide or dimethyl sulfate under basic conditions (e.g., K₂CO₃ in DMF) .

Key Reaction Conditions

Pharmacological Applications

Anticancer Activity

Piperazine derivatives are known to inhibit kinases and topoisomerases. For example:

-

Compound 7x (a pyrido[2,3-d]pyrimidine with a 4-methyl-piperazinyl group) showed IC₅₀ values of 26 nM against PDGFRβ and FGFR1 kinases, inducing apoptosis in tumor cells .

-

N-4-Piperazinyl ciprofloxacin hybrids demonstrated cytotoxicity via topoisomerase I/II inhibition .

The acetyl group in (4-Acetyl-2-methyl-piperazin-1-yl)-acetic acid may enhance binding to kinase ATP pockets, as seen in CDK4/6 inhibitors like palbociclib .

Neurological Applications

Piperazine-acetic acid derivatives modulate neurotransmitter receptors:

-

US4525358A describes 2-[4-(diphenylmethyl)-1-piperazinyl]-acetic acids as CNS agents with anxiolytic properties .

-

WO2006061233A1 highlights a 4-acetyl-piperazine derivative for treating overactive bladder via tachykinin receptor antagonism .

Industrial and Research Relevance

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume